
硅酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium metasilicate, also known as wollastonite, is a naturally occurring calcium inosilicate mineral with the chemical formula CaSiO₃. It is commonly found in metamorphic rocks and is known for its needle-like crystal structure. Calcium metasilicate is widely used in various industrial applications due to its unique physical and chemical properties, such as high melting point, low thermal expansion, and chemical inertness .
科学研究应用
Calcium metasilicate has a wide range of scientific research applications, including:
作用机制
Target of Action
Calcium metasilicate, also known as wollastonite, primarily targets the cellular structures and biochemical pathways that involve calcium and silicate ions . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .
Mode of Action
The mode of action of calcium metasilicate involves the transformation of its structural components during phase transitions. In the course of melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation is crucial for its interaction with its targets.
Biochemical Pathways
Calcium metasilicate affects the biochemical pathways involving calcium ions. Calcium signaling plays a crucial role in various physiological processes, including muscle contraction, cell division, and neurotransmitter release . Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease, and cancer .
Pharmacokinetics
It’s important to note that the bioavailability of calcium from different calcium salts can vary significantly
Result of Action
The result of calcium metasilicate’s action is the formation of new structures during the crystallization of glasses and melts of approximately metasilicate composition . The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals .
Action Environment
The action of calcium metasilicate can be influenced by environmental factors. For instance, the crystallization of calcium metasilicate takes place by a dendritic or spherulitic mechanism, according to which of the crystal polymorphs is stable under the prevailing conditions . Moreover, the safety data sheet of calcium metasilicate suggests that it should be contained to prevent migration and entry into sewers or streams .
生化分析
. .
Biochemical Properties
It is known that calcium metasilicate undergoes phase transitions and melting, transforming into different anionic structures . These transformations could potentially influence its interactions with biomolecules.
Molecular Mechanism
It is known that during melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium metasilicate can change over time. For instance, during the course of melting, the structure of calcium metasilicate transforms, which could potentially alter its biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Calcium metasilicate can be synthesized by firing a thoroughly blended mixture of calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) at high temperatures. The typical reaction conditions involve heating the mixture at 1300 K for 24 hours, followed by cooling, regrinding, and annealing at the same temperature for another 24 hours .
Industrial Production Methods: In industrial settings, calcium metasilicate is produced through various beneficiation processes, including hand separation, photoelectric sorting, magnetic separation, flotation, electric separation, and gravity separation. The flotation method is commonly used for the beneficiation of wollastonite ore .
化学反应分析
Types of Reactions: Calcium metasilicate is relatively inert and undergoes chemical reactions only under severe conditions or in the presence of effective catalysts. It is resistant to oxidation and reduction, except under extreme conditions .
Common Reagents and Conditions: Calcium metasilicate is insoluble in water and reacts with concentrated hydrochloric acid. It is stable under normal conditions and exhibits low reactivity with acids and bases .
Major Products Formed: The primary product formed from the reaction of calcium metasilicate with hydrochloric acid is calcium chloride (CaCl₂) and silicic acid (H₄SiO₄) .
相似化合物的比较
Calcium metasilicate can be compared with other calcium-based materials such as:
Calcium Carbonate (CaCO₃): Commonly used as a dietary supplement and in the production of lime and cement.
Calcium Phosphate (Ca₃(PO₄)₂): Widely used in the production of fertilizers and as a food additive.
Calcium Silicate (Ca₂SiO₄): Used in construction materials and as an insulating material.
Calcium metasilicate is unique due to its needle-like crystal structure, high melting point, and low thermal expansion, making it particularly suitable for high-temperature applications and as a reinforcing agent in various industrial products .
属性
Key on ui mechanism of action |
Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. |
|---|---|
CAS 编号 |
10101-39-0 |
分子式 |
CaH2O3Si |
分子量 |
118.18 g/mol |
IUPAC 名称 |
dicalcium;silicate |
InChI |
InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |
InChI 键 |
KWTIQDAGAGWELM-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ca+2] |
规范 SMILES |
O[Si](=O)O.[Ca] |
颜色/形态 |
White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |
密度 |
2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |
熔点 |
1540 °C 1250-1500 °C 2804 °F |
Key on ui other cas no. |
10101-39-0 13983-17-0 1344-95-2 |
物理描述 |
Other Solid; Dry Powder; Liquid, Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |
溶解度 |
Insoluble in water Solubility in water: poor 0.01% |
同义词 |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
蒸汽压力 |
0 mmHg (approx) |
产品来源 |
United States |
Q1: What is the molecular formula and weight of calcium metasilicate?
A1: Calcium metasilicate has the molecular formula CaSiO3 and a molecular weight of 116.16 g/mol.
Q2: What is the crystal structure of calcium metasilicate?
A2: Calcium metasilicate exists in several polymorphs, including triclinic wollastonite (1T), monoclinic parawollastonite (2M), and a superstructure of wollastonite (4T). These forms are characterized by infinite chains of silicate tetrahedra that differ from those found in pyroxenes. [] The morphology of crystals formed from supercooled melts and glasses is controlled by the incorporation of anionic groups into the growing crystals, influencing their dendritic or spherulitic nature. []
Q3: Does the morphology of calcium metasilicate affect its properties?
A3: Yes, the fibrous and acicular nature of wollastonite particles contributes to its mechanical properties. When incorporated into materials like polypropylene, it enhances impact strength and flame retardancy, likely by influencing the formation of a superior char layer during combustion. []
Q4: How does the crystal structure of calcium metasilicate influence its reactivity?
A4: The reactivity of calcium metasilicate in solid-phase reactions is influenced by factors that weaken the inter-ionic forces within its crystal lattice. These factors include heat, structural rearrangements at transition temperatures, and ionic distortion. []
Q5: What are some applications of calcium metasilicate in construction materials?
A5: Calcium metasilicate is incorporated into various construction materials, including:
- Concrete: Surface treatment of recycled concrete aggregate (RCA) with calcium metasilicate solutions enhances compressive strength by improving the interface between the RCA and cement matrix. [, ]
- Mortar: Calcium metasilicate serves as a component in anti-corrosion and anti-erosion heat-preservation mortars, enhancing their durability. []
Q6: How does the moisture state of treated recycled concrete aggregate affect concrete properties?
A6: The moisture state of calcium metasilicate-treated recycled concrete aggregates (air-dried, oven-dried, saturated surface-dried) significantly influences the properties of fresh and hardened concrete, including slump, density, and compressive strength. []
Q7: Can calcium metasilicate be used as a filler in polymer composites?
A7: Yes, calcium metasilicate, particularly wollastonite, serves as a filler in polymer composites. For instance, incorporating wollastonite into polypropylene enhances its mechanical properties and flame retardancy. [] This is partly attributed to its acicular structure, similar to fibers, improving the composite's strength. []
Q8: Are there any applications of calcium metasilicate in environmental remediation?
A8: Yes, research suggests that calcium metasilicate, particularly Norlite (a lightweight aggregate of fired shale), shows promise as a substrate in constructed wetlands for removing soluble phosphorus from agricultural runoff. []
Q9: Can calcium metasilicate be incorporated into coatings?
A9: Yes, calcium metasilicate is used in various coatings:
- Anti-corrosion Coatings: Calcium metasilicate serves as a component in epoxy primers for aerospace applications, providing adhesion and corrosion protection without the use of chromates. []
- Ceramic Coatings: Calcium metasilicate is incorporated into ceramic coatings designed to prevent exfoliation of metallic materials at high temperatures by creating a barrier against oxidation. []
- Polyurea Coatings: Silane-treated calcium metasilicate acts as a filler in aliphatic polyurea coatings, contributing to their abrasion resistance, weather resistance, and adhesion properties. []
Q10: Can calcium metasilicate be used in cat litter?
A10: Yes, activated calcium metasilicate is a component in high-quality water-absorbed and environmentally-friendly cat litter. It helps improve the dispersing performance of the litter, resulting in a uniform mass and enhanced quality. []
Q11: Does calcium metasilicate exhibit catalytic activity?
A11: While not traditionally considered a catalyst, calcium metasilicate plays a supporting role in catalytic systems:
- Platinum-Tin Catalysts: Calcium metasilicate serves as a support material for platinum and tin catalysts used in the selective hydrogenation of acetic acid to ethanol. The presence of calcium metasilicate contributes to catalyst life and selectivity for ethanol production. []
Q12: What is known about the toxicity of calcium metasilicate?
A12: Inhalation studies in rats indicated that wollastonite, at specific concentrations and exposure durations, exhibits slight lung toxicity, primarily an alveolar macrophage response that resolves post-exposure. No evidence of wollastonite-induced neoplasms was observed. []
Q13: Are there applications of calcium metasilicate in papermaking?
A13: Yes, a specific type of calcium metasilicate fiber, formed from interwoven acicular wollastonite and kieselguhr, shows potential for use in rich mineral paper. This fiber disperses well in high-molecular polymers, offering a fluffy and lightweight alternative to traditional fillers like calcium carbonate. []
Q14: Can calcium metasilicate be used in biomedicine?
A14: Research is exploring the potential of calcium metasilicate in biomedicine:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


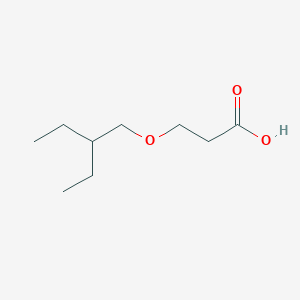
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
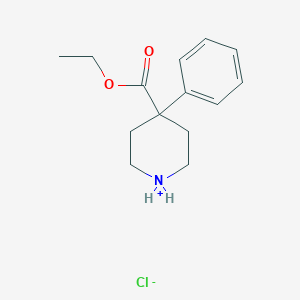
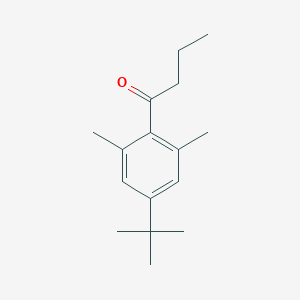

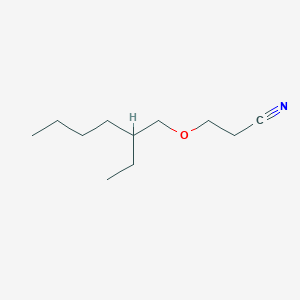
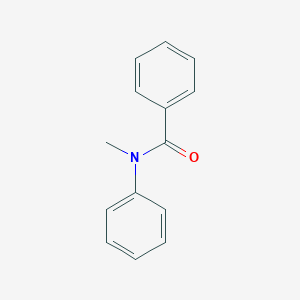
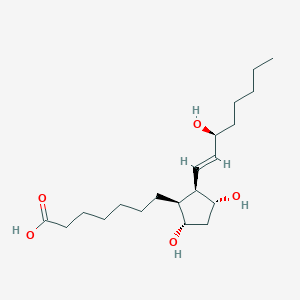
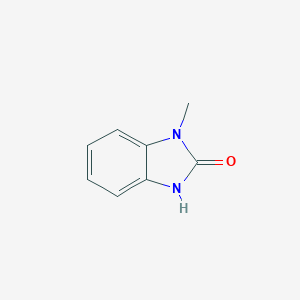
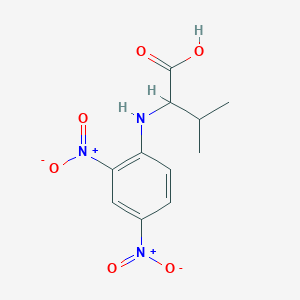
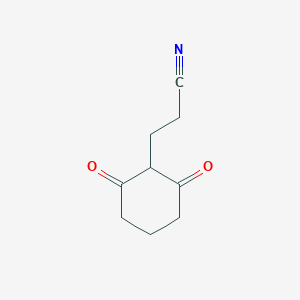
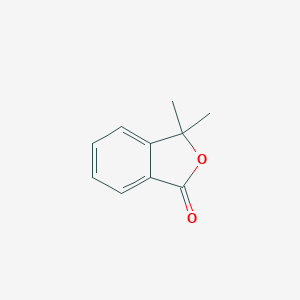
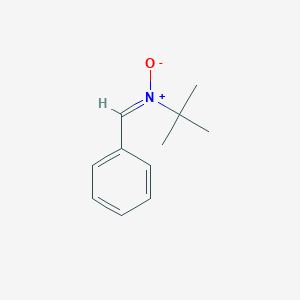
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)
